1-[(Benzyloxy)methyl]-4-methoxybenzene
Overview
Description
1-(Benzyloxy)methyl-4-methoxybenzene, also known as 4-methoxybenzyloxy-methylbenzene, is an aromatic compound with a molecular formula of C10H12O2. It is a colorless, non-volatile, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products.
Mechanism Of Action
1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme can lead to an increase in the bioavailability of certain drugs, as well as an increase in their efficacy.
Biochemical And Physiological Effects
1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that it has the potential to reduce inflammation, inhibit the growth of certain bacteria, and act as an antioxidant. It has also been shown to have antifungal and antiviral properties.
Advantages And Limitations For Lab Experiments
1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has several advantages when used in laboratory experiments. It is a relatively non-toxic compound, and it is relatively easy to obtain and store. It is also relatively inexpensive compared to other compounds used in organic synthesis. However, it is not very soluble in water, and it has a low boiling point, which can make it difficult to use in certain experiments.
Future Directions
1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has potential applications in the pharmaceutical industry. It may be used as an inhibitor of cytochrome P450 enzymes, which could lead to improved drug efficacy. It may also be used as a starting material for the synthesis of other aromatic compounds. In addition, further research is needed to explore the biochemical and physiological effects of this compound on the body. Finally, studies should be conducted to investigate the potential environmental effects of this compound.
Scientific Research Applications
1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various aromatic compounds on the environment. It has also been used as a reagent in organic synthesis and as a starting material for the synthesis of other aromatic compounds.
properties
IUPAC Name |
1-methoxy-4-(phenylmethoxymethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLBPOYHWBIGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292486 | |
Record name | 1-[(benzyloxy)methyl]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)methyl]-4-methoxybenzene | |
CAS RN |
3613-53-4 | |
Record name | NSC83176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(benzyloxy)methyl]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.